molecular formula C16H22ClN3O2 B1228393 Renzapride

Renzapride

Número de catálogo: B1228393
Peso molecular: 323.82 g/mol
Clave InChI: GZSKEXSLDPEFPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Aplicaciones Científicas De Investigación

Irritable Bowel Syndrome with Constipation (IBS-C)

Renzapride has been primarily studied for its efficacy in treating IBS-C. A series of clinical trials have assessed its effectiveness in improving gastrointestinal symptoms.

Clinical Trial Findings

  • Pilot Study :
    • Participants : 17 patients with constipation-predominant IBS.
    • Results : this compound significantly reduced overall gastrointestinal transit time (from 2.9 days on placebo to 1.9 days on 2 mg twice daily) and improved abdominal pain and stool consistency .
  • Phase II Trials :
    • Participants : 578 patients across multiple studies.
    • Outcomes : Statistically significant improvements were observed in stool frequency and consistency compared to placebo. The treatment groups reported better relief of symptoms, particularly abdominal pain .
  • Long-Term Study :
    • Participants : 971 patients continued treatment for up to 12 months.
    • Findings : While some benefits were noted, the incidence of adverse events such as ischemic colitis raised concerns about the long-term safety profile .

Efficacy and Safety Analysis

A systematic review and meta-analysis highlighted the following key points regarding the efficacy and tolerability of this compound:

  • Efficacy : this compound showed a relative risk of clinical efficacy in IBS patients treated for more than five weeks compared to placebo, but results were statistically non-significant .
  • Tolerability : The compound was associated with a higher incidence of diarrhea compared to placebo (relative risk of 1.61), leading to increased dropout rates .

Case Study 1: Efficacy in Women with IBS-C

A randomized controlled trial involving women with IBS-C demonstrated that this compound improved stool consistency and frequency over a treatment period of 12 weeks. The study reported small yet statistically significant differences favoring this compound over placebo .

Case Study 2: Diabetic Patients

In a separate study involving diabetic patients with autonomic neuropathy, this compound reduced gastric emptying lag phase by 20-26 minutes across all doses tested, indicating potential applications beyond IBS-C .

Comparación Con Compuestos Similares

Renzapride es único debido a su doble modo de acción como agonista del receptor de serotonina 5-HT4 y antagonista del receptor de serotonina 5-HT3 . Compuestos similares incluyen:

    Cisapride: Otro agente procinético que actúa como un agonista del receptor de serotonina 5-HT4 pero no tiene propiedades antagonistas significativas del receptor de serotonina 5-HT3.

    Tegaserod: Un agonista del receptor de serotonina 5-HT4 utilizado para el síndrome del intestino irritable, pero carece de la acción antagonista del receptor de serotonina 5-HT3 de this compound.

La combinación de actividades del receptor de serotonina de this compound lo hace particularmente eficaz para tratar los trastornos de la motilidad gastrointestinal y el síndrome del intestino irritable .

Propiedades

IUPAC Name

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKEXSLDPEFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869554
Record name 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.